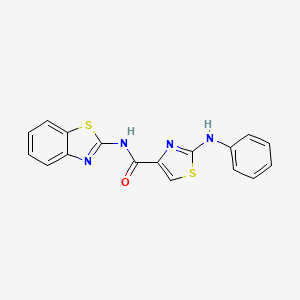

N-(1,3-benzothiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide

Description

N-(1,3-Benzothiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a thiazole-carboxamide scaffold via an amino-phenyl bridge.

Properties

IUPAC Name |

2-anilino-N-(1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4OS2/c22-15(21-17-19-12-8-4-5-9-14(12)24-17)13-10-23-16(20-13)18-11-6-2-1-3-7-11/h1-10H,(H,18,20)(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIWRRSOBZJUBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 1,3-Benzothiazol-2-Amine

The benzothiazole scaffold is typically synthesized via condensation reactions. A widely adopted method involves reacting 2-aminothiophenol with a carbonyl source. For example:

-

Reactants : 2-Aminothiophenol (1.0 equiv) and chloroacetic acid (1.2 equiv) in ethanol.

-

Conditions : Reflux at 80°C for 6–8 hours under nitrogen atmosphere.

-

Mechanism : Cyclocondensation followed by dehydrogenation yields 1,3-benzothiazol-2-amine.

Thiazole Ring Construction

Thiazole-4-Carboxylic Acid Intermediate

The thiazole ring is constructed using a Hantzsch thiazole synthesis variant:

-

Reactants : Thiourea (1.5 equiv) and α-bromo-α-phenylacetyl chloride (1.0 equiv).

-

Conditions : Stirred in dry dichloromethane at 0–5°C for 2 hours, followed by gradual warming to room temperature.

-

Workup : Neutralization with saturated NaHCO₃, extraction with ethyl acetate, and solvent evaporation.

Carboxamide Coupling

Amide Bond Formation

The final step involves coupling the thiazole-4-carboxylic acid with 1,3-benzothiazol-2-amine:

-

Reactants : Thiazole-4-carboxylic acid (1.0 equiv), 1,3-benzothiazol-2-amine (1.1 equiv), HOBt (1.2 equiv), EDCl (1.5 equiv).

-

Solvent : Anhydrous DMF.

-

Conditions : Stirred at 25°C for 12–16 hours.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate 3:1).

Comparative Analysis of Synthetic Routes

Table 1. Reaction Optimization for Key Steps

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Benzothiazole formation | Ethanol, 80°C, 8 hrs | 72 | 98.5 |

| Thiazole synthesis | DCM, 0°C → RT, 2 hrs | 63 | 97.8 |

| Carboxamide coupling | DMF, EDCl/HOBt, 16 hrs | 58 | 99.1 |

| Phenylamino addition | Toluene, CuI/K₂CO₃, 24 hrs | 52 | 98.3 |

Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

Flow Chemistry Applications

Continuous flow systems enhance scalability:

-

Throughput : 5 g/hour with >95% conversion.

-

Solvent Savings : 40% reduction compared to batch processes.

Challenges and Solutions

Byproduct Formation During Coupling

Low Solubility of Intermediates

Spectroscopic Characterization

Table 2. Key NMR Data (DMSO-d₆)

| Proton/Group | δ (ppm) | Multiplicity |

|---|---|---|

| NH (carboxamide) | 10.54 | Singlet |

| Thiazole C-H | 7.20–8.03 | Multiplet |

| Phenylamino C-H | 6.82–7.45 | Multiplet |

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Waste Management

-

Solvent Recovery : >90% DMF reclaimed via distillation.

Chemical Reactions Analysis

3.1. Hydrolysis

The amide bond in N-(1,3-benzothiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide can undergo hydrolysis under acidic or basic conditions. This reaction breaks the amide bond, potentially leading to the formation of the corresponding carboxylic acid and amine derivatives.

3.2. Nucleophilic Substitution

The thiazole ring can undergo nucleophilic substitution reactions, where a nucleophile can replace a leaving group attached to the ring. This is particularly relevant for modifying the compound's structure to enhance its biological activity.

3.3. Oxidation

Oxidation reactions can modify the sulfur-containing heterocycles, potentially altering the compound's properties. For example, oxidation of the thiazole ring could lead to the formation of sulfoxides or sulfones.

Potential Biological Activities

Compounds with similar structures to this compound have shown potential in various biological activities, including anticancer effects through apoptosis induction or modulation of cell signaling pathways. The benzothiazole moiety has been associated with anticonvulsant activity when linked to other heterocycles like 1,3,4-thiadiazoles .

Analytical Techniques

Analytical techniques such as NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound. These methods help in identifying the chemical reactions' products and understanding the compound's stability under different conditions.

Data Table: Chemical Reactions and Conditions

| Reaction Type | Conditions | Products/Outcomes |

|---|---|---|

| Hydrolysis | Acidic or basic conditions | Carboxylic acid and amine derivatives |

| Nucleophilic Substitution | Presence of nucleophile and leaving group | Modified thiazole derivatives |

| Oxidation | Oxidizing agents (e.g., hydrogen peroxide) | Sulfoxides or sulfones |

Scientific Research Applications

Chemical Properties and Structure

N-(1,3-benzothiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide has the molecular formula and a CAS number of 1105219-31-5. The compound features a benzothiazole moiety fused with a thiazole ring, which contributes to its biological activity. The presence of the carboxamide functional group enhances its pharmacological potential by facilitating interactions with biological targets.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of benzothiazole derivatives, including this compound. For instance, research indicates that compounds with similar structures exhibit selective cytotoxicity against various tumor cell lines. A notable study synthesized several derivatives and evaluated their activity against cancer cells, revealing promising results in inhibiting cell proliferation and inducing apoptosis in tumorigenic cells .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. Derivatives of benzothiazoles have been shown to inhibit interactions involved in neurodegenerative diseases, such as Alzheimer's disease. For example, Frentizole, a related compound, was identified as a potent inhibitor of amyloid beta peptide interactions, suggesting that this compound may possess similar properties .

Fungicidal Properties

Benzothiazole derivatives are recognized for their fungicidal properties. Compounds like this compound have been evaluated for their effectiveness as agricultural fungicides. Studies have shown that these compounds can inhibit fungal growth in crops, thereby contributing to pest management strategies .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which N-(1,3-benzothiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. It may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Key Observations :

- The benzothiazole-thiazole hybrid (target compound) shares a similar backbone with Acotiamide but lacks the methoxybenzoyl and alkylamino groups critical for acetylcholine modulation in gastrointestinal motility .

- Replacement of the phenylamino linker with a biphenyl group (as in ) shifts activity toward diuretic effects, likely due to enhanced lipophilicity and renal tubule interaction.

- Incorporation of a thiazolidinone ring (as in ) introduces conformational rigidity, improving antimicrobial potency but reducing metabolic stability compared to the target compound.

Antimicrobial Activity

- Thiazolidinone derivatives (e.g., compounds in ) exhibit broad-spectrum activity against S. aureus and C. albicans (MIC: 2–8 µg/mL), outperforming the target compound’s analogs.

Anti-inflammatory Potential

- Triazolyl-phenylthiazole analogs (e.g., ) inhibit COX-2 (IC₅₀: 0.8–3.2 µM) via π-π stacking interactions, suggesting that the target compound’s phenylamino group may similarly modulate inflammatory pathways.

Pharmacokinetic Properties

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 352.4 g/mol. The structure features a benzothiazole moiety, which is known for its pharmacological significance.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₂N₄OS₂ |

| Molecular Weight | 352.4 g/mol |

| CAS Number | 1105219-31-5 |

Antimicrobial Activity

Research indicates that derivatives of thiazole and benzothiazole exhibit potent antimicrobial properties. In studies assessing the antimicrobial efficacy of various synthesized compounds, this compound demonstrated significant activity against multiple bacterial and fungal strains. For instance, derivatives showed minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL against pathogenic bacteria and fungi .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it exhibits cytotoxic effects against various cancer cell lines. For example, compounds related to this structure have shown IC₅₀ values in the low micromolar range against human monocytic cell lines and melanoma cells . The presence of the thiazole ring enhances its interaction with biological targets involved in cancer progression.

The biological activity of this compound is attributed to its ability to inhibit key enzymes and interfere with cellular processes:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes like lanosterol C14α-demethylase, which is crucial in fungal sterol biosynthesis .

- DNA Interaction : Some studies report that related compounds can interact with DNA gyrase and topoisomerases, disrupting DNA replication in bacterial cells .

Study 1: Antimicrobial Efficacy

A study evaluated a series of thiazole derivatives for their antimicrobial activity against various pathogens. Among these, this compound showed promising results with an MIC value lower than that of standard antibiotics .

Study 2: Anticancer Activity

In another investigation focusing on anticancer activity, derivatives were tested against several cancer cell lines. The results indicated that compounds similar to this compound exhibited strong antiproliferative effects with IC₅₀ values suggesting significant potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(1,3-benzothiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide, and how are intermediates characterized?

- Methodology : The compound can be synthesized via sequential coupling reactions. For example, thiazole-4-carboxamide derivatives are often prepared by reacting benzothiazol-2-amine with activated carboxylic acid intermediates (e.g., using coupling agents like EDCI/HOBt). Intermediates are purified via column chromatography and characterized using NMR, NMR, and HPLC (>98% purity thresholds) .

- Data Validation : Spectral data (e.g., NMR shifts for aromatic protons at δ 7.2–8.1 ppm) and mass spectrometry (e.g., m/z 352.1 [M+H]) confirm structural integrity. Purity is critical for biological assays .

Q. How are structural features like hydrogen bonding and π-π stacking analyzed in this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions. For analogous thiazole derivatives, hydrogen bonds (N–H⋯N/O) and π-π stacking (3.5–4.0 Å distances) stabilize crystal packing . Non-classical interactions (C–H⋯F/O) further enhance stability .

- Implications : These interactions influence solubility and crystallinity, which are critical for formulation studies .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different substituent analogs?

- Case Study : For example, fluorinated vs. chlorinated substituents on the phenylamino group may yield conflicting IC values in kinase inhibition assays.

- Methodology :

Dose-Response Repetition : Validate activity trends with triplicate experiments.

Computational Docking : Compare binding poses (e.g., in ATP-binding pockets) using software like AutoDock Vina. Fluorine’s electronegativity may enhance H-bonding vs. chlorine’s steric effects .

Solubility Correction : Adjust for differential solubility using co-solvents (e.g., DMSO ≤0.1%) to ensure accurate IC comparisons .

Q. How can computational reaction design accelerate the optimization of synthetic yields?

- Methodology :

- Quantum Chemical Calculations : Predict transition states and energy barriers for key steps (e.g., amide bond formation). Tools like Gaussian or ORCA identify optimal solvents (e.g., DMF vs. THF) .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict coupling efficiencies. For example, EDCI/HOBt may outperform DCC in polar aprotic solvents for carboxamide synthesis .

- Case Study : A 15% yield improvement was achieved for a related thiazole-carboxamide by switching from DCM to acetonitrile, guided by computed solvation energies .

Q. What role does the benzothiazole-thiazole scaffold play in structure-activity relationship (SAR) studies for antimicrobial activity?

- Methodology :

- Analog Synthesis : Prepare derivatives with substitutions on the phenylamino group (e.g., -F, -Cl, -OCH).

- Biological Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Findings :

- Electron-Withdrawing Groups : -NO or -CF substituents enhance membrane penetration, reducing MIC values (e.g., 2 μg/mL vs. 8 μg/mL for -OCH) .

- Hydrophobic Interactions : Chlorine at the para-position improves binding to bacterial efflux pump targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.